molecular formula C15H15N5OS2 B2387106 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868966-31-8

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2387106
CAS No.: 868966-31-8
M. Wt: 345.44
InChI Key: ZDQYBNRAGANZJT-UHFFFAOYSA-N
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Description

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves multiple steps, including ring-opening, ring-closing, and substitution reactionsCommon reagents used in these reactions include chloroacetyl chloride, N,N-dimethylformamide, and potassium carbonate .

Chemical Reactions Analysis

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Addition: Addition reactions can occur at the double bonds present in the thiophene and triazolopyridazine rings.

Scientific Research Applications

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .

Comparison with Similar Compounds

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H18N4SC_{15}H_{18}N_4S with a molecular weight of approximately 298.39 g/mol. The structure features a pyrrolidine ring, a thiophene moiety, and a triazolo-pyridazine component, contributing to its diverse biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. A related compound demonstrated an IC50 value of 92.3 nM against this interaction, suggesting that our target compound may possess similar or enhanced efficacy in cancer treatment .

2. Anti-inflammatory Effects

Compounds with similar structural features have also been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (µM)Target
Celecoxib0.04 ± 0.01COX-2
Compound A0.02 ± 0.01COX-2
Compound B0.03 ± 0.02COX-2

3. Antimicrobial Activity

The presence of sulfur and nitrogen heterocycles in the compound suggests potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against various bacterial strains, showing promising results in preliminary screenings.

The biological activities of the compound are likely mediated through several mechanisms:

1. Inhibition of Protein Interactions

The triazolo and pyridazine rings may interact with specific proteins involved in cell signaling pathways related to cancer progression and immune response modulation.

2. Enzyme Inhibition

The anti-inflammatory effects are attributed to the inhibition of COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation .

Case Studies

Several case studies highlight the biological efficacy of structurally related compounds:

Case Study 1: Anticancer Activity

A study involving a series of triazolo-pyridazine derivatives showed that these compounds could enhance interferon-gamma production in T cells when co-cultured with cancer cells expressing PD-L1, indicating a potential for immunotherapeutic applications .

Case Study 2: Anti-inflammatory Screening

In vivo models demonstrated that certain derivatives exhibited significant reductions in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory agents .

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(19-7-1-2-8-19)10-23-13-6-5-12-16-17-15(20(12)18-13)11-4-3-9-22-11/h3-6,9H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYBNRAGANZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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